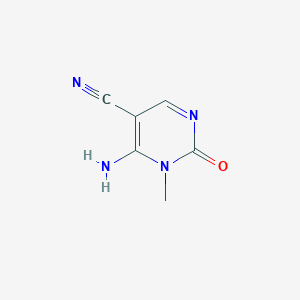
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts used in this reaction include zinc chloride (ZnCl₂) and ceric ammonium nitrate (CAN) .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions and eco-friendly catalysts such as lactic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
化学反应分析
Types of Reactions
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 4-Hydroxy-2-quinolones
- Indole-1,2,3,4-tetrahydropyrimidinone
Uniqueness
4-Imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific imino and carbonitrile functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making the compound versatile for various applications in scientific research and industry.
属性
CAS 编号 |
857410-47-0 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC 名称 |
6-amino-1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-10-5(8)4(2-7)3-9-6(10)11/h3H,8H2,1H3 |
InChI 键 |
HBUBLLJFAXKKML-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=NC1=O)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




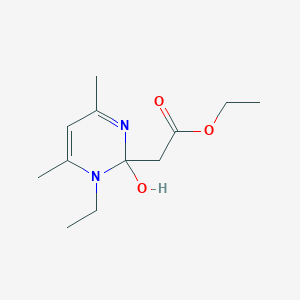
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
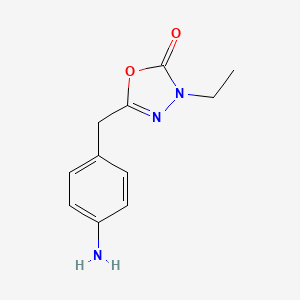

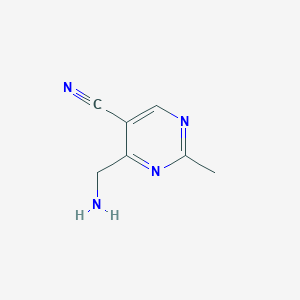

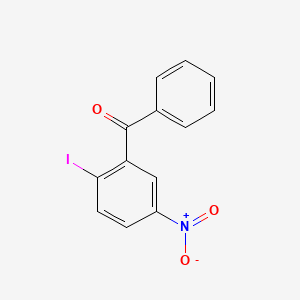
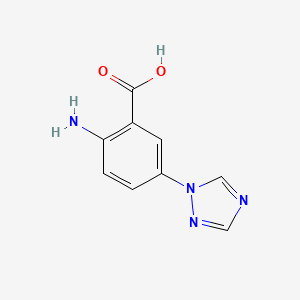
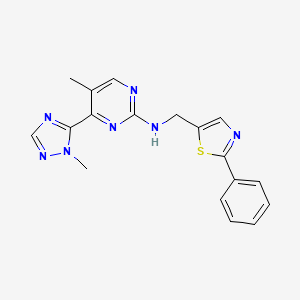
![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)


